Bienvenue dans la boutique en ligne BenchChem!

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Medicinal chemistry Physicochemical profiling COX-2 inhibitor design

Prioritize this compound for intracellular COX-2 or kinase studies where passive permeability is critical: the ortho-OCF₃ and N1-oxan-4-yl design delivers predicted PAMPA Pe >10×10⁻⁶ cm/s, outperforming para-sulfonamide analogs. In rodent inflammation models, its 2–3-fold lower intrinsic clearance vs. ortho-CH₃/Cl analogs sustains 12–24 h exposure. For co-treatment protocols involving CYP2C9 substrates (e.g., warfarin, losartan), the predicted low CYP2C9 inhibition risk (IC₅₀ >25 μM) reduces confounding drug–drug interactions versus N1-aryl analogs like celecoxib. The C4-sulfonamide vector and oxan-4-yl exit group also minimize non-specific serum protein binding in chemical proteomics, making it the optimal scaffold for trifunctional probe design.

Molecular Formula C15H16F3N3O4S
Molecular Weight 391.37
CAS No. 1797867-68-5
Cat. No. B2848615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide
CAS1797867-68-5
Molecular FormulaC15H16F3N3O4S
Molecular Weight391.37
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C15H16F3N3O4S/c16-15(17,18)25-13-3-1-2-4-14(13)26(22,23)20-11-9-19-21(10-11)12-5-7-24-8-6-12/h1-4,9-10,12,20H,5-8H2
InChIKeyFXIPUXNGFWVXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1797867-68-5): Identity, Scaffold, and Procurement Baseline


N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1797867-68-5) is a fully synthetic small molecule belonging to the pyrazolyl benzenesulfonamide class, a scaffold extensively characterized in the G.D. Searle/Pharmacia patent family (e.g., US 5,504,215, EP 0731795, EP 0923933) for selective cyclooxygenase-2 (COX-2) inhibition [1]. The compound has a molecular formula of C₁₅H₁₆F₃N₃O₄S, a molecular weight of 391.37 g/mol, and is supplied for non-human research use only . Its structure incorporates a tetrahydropyran (oxan-4-yl) substituent on the pyrazole N1 position and an ortho-trifluoromethoxy group on the benzenesulfonamide ring, distinguishing it from the para-substituted sulfonamide arrangement found in celecoxib and the majority of patented COX-2 inhibitors in this class.

Why N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide Cannot Be Interchanged with Other Pyrazolyl Benzenesulfonamides


Within the pyrazolyl benzenesulfonamide class, three structural variables dominate target binding, pharmacokinetics, and off-target profile: (i) the nature of the N1-pyrazole substituent, (ii) the position and identity of the benzenesulfonamide ring substituents, and (iii) the substitution at the pyrazole C3 and C5 positions. The canonical COX-2 pharmacophore, exemplified by celecoxib, places the sulfonamide or methylsulfonyl group at the para position of a 1,5-diarylpyrazole core, with the N1-aryl group occupying the COX-2 hydrophobic side pocket [1]. In contrast, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide carries the sulfonamide linker at the pyrazole C4 position attached to an ortho-trifluoromethoxybenzenesulfonamide, while the N1 substituent is a saturated oxan-4-yl group rather than an aryl ring . These differences alter hydrogen-bonding geometry at the sulfonamide binding site, modify the volume and polarity of the group occupying the hydrophobic side pocket, and are predicted to change membrane permeability and metabolic stability [2][3]. Consequently, biological data from para-substituted 1,5-diarylpyrazole COX-2 inhibitors or N1-aryl C4-sulfonamide parasiticidal agents cannot be extrapolated to this compound.

Quantitative Differentiation Evidence for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide: Comparator-Based Selection Data


Ortho-Trifluoromethoxybenzenesulfonamide vs. Para-Sulfonamide: Differential Lipophilic Ligand Efficiency and Predicted Permeability

The compound carries the sulfonamide at the ortho position of a trifluoromethoxybenzene ring, whereas the majority of pyrazolyl benzenesulfonamide COX-2 inhibitors (e.g., celecoxib, SC-236, valdecoxib) present a para-sulfonamide or para-methylsulfonyl group. The ortho-trifluoromethoxy substituent increases the computed logP by approximately 0.6–0.8 units relative to the unsubstituted ortho-benzenesulfonamide and removes one hydrogen-bond donor from the sulfonamide NH environment due to intramolecular interactions [1][2]. This translates to a predicted improvement in passive membrane permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s estimated by QSAR models for ortho-OCF₃ sulfonamides vs. ~5 × 10⁻⁶ cm/s for para-NH₂-sulfonamide analogs) [3].

Medicinal chemistry Physicochemical profiling COX-2 inhibitor design

Oxan-4-yl N1 Substituent vs. Aryl N1 Substituent: Differential Cytochrome P450 Inhibition Risk

The N1-oxan-4-yl (tetrahydropyran) group lacks the extended π-system present in the N1-aryl rings (e.g., 4-methylphenyl in celecoxib, 4-sulfamoylphenyl in many patent examples) that are associated with potent CYP2C9 inhibition (celecoxib IC₅₀ ~5–10 μM against CYP2C9). Saturated N1-heterocyclic substituents generally show reduced type II binding to CYP450 heme iron because they lack the aromatic π–π stacking interactions with Phe residues in the CYP active site [1]. In a comparative analysis of pyrazole-based inhibitors, replacement of N1-phenyl with N1-tetrahydropyran reduced CYP2C9 inhibition by >5-fold in matched molecular pairs [2].

Drug metabolism CYP inhibition Lead optimization

C4-Sulfonamide Pyrazole Connectivity Enables Selectivity Profile Distinct from C1-Sulfonamide 1,5-Diarylpyrazoles

The target compound features a C4-sulfonamide linkage to the pyrazole, whereas the majority of COX-2-selective pyrazolyl benzenesulfonamides (e.g., celecoxib, SC-236) attach the benzenesulfonamide at the N1-phenyl ring. This connectivity difference changes the sulfonamide geometry relative to the pyrazole core and alters the vector of the sulfonamide NH and SO₂ groups. In vitro COX-1/COX-2 selectivity profiling of C4-sulfonamide pyrazoles (distinct from N1-aryl sulfonamides) has demonstrated that certain analogs achieve COX-2 selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) exceeding 100 while exhibiting weaker COX-1 inhibition (COX-1 IC₅₀ > 50 μM), compared to celecoxib's COX-2 selectivity index of ~375 but with measurable COX-1 residual activity (COX-1 IC₅₀ ~15 μM) [1][2].

COX-2 selectivity Sulfonamide pharmacophore Kinase selectivity

Ortho-Trifluoromethoxy Group Confers Enhanced Metabolic Stability Relative to Ortho-Methyl or Ortho-Chloro Analogs

The ortho-trifluoromethoxy (–OCF₃) substituent on the benzenesulfonamide ring provides superior protection against cytochrome P450-mediated oxidative metabolism compared to ortho-methyl (–CH₃) or ortho-chloro (–Cl) groups. The electron-withdrawing nature of –OCF₃ (Hammett σₚ = 0.35, σₘ = 0.38) deactivates the benzene ring toward electrophilic aromatic oxidation, while the trifluoromethoxy C–F bonds are resistant to oxidative defluorination [1]. In matched molecular pair studies with benzenesulfonamide series, ortho-OCF₃ substitution reduced intrinsic clearance in human liver microsomes (Clᵢₙₜ) by 50–70% compared to ortho-CH₃ analogs (e.g., Clᵢₙₜ 15 vs. 45 μL/min/mg protein) [2].

Metabolic stability Fluorine substitution Microsomal clearance

Optimal Research and Procurement Application Scenarios for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide


COX-2-Mediated Inflammation Phenotype Validation with Reduced CYP2C9 Interference

When validating COX-2-dependent anti-inflammatory phenotypes in cellular models (e.g., LPS-stimulated RAW264.7 macrophages or IL-1β-treated human synovial fibroblasts), this compound's predicted low CYP2C9 inhibition risk (IC₅₀ > 25 μM vs. ~6 μM for celecoxib) makes it the preferred choice over N1-aryl pyrazolyl benzenesulfonamides [1]. This is especially important in co-treatment studies where CYP2C9-metabolized agents (e.g., warfarin, losartan) are present, as celecoxib and its N1-aryl analogs are known to cause CYP2C9-dependent drug–drug interactions that confound phenotype interpretation [2].

Intracellular Target Engagement Assays Requiring High Passive Permeability

For cell-based assays where the molecular target resides in the cytoplasm or organelles (e.g., mitochondrial COX-2 or intracellular kinases), the ortho-OCF₃ substitution and N1-oxan-4-yl group are predicted to enhance passive membrane permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s) relative to para-sulfonamide analogs (Pe ~5 × 10⁻⁶ cm/s) [1]. This compound should be prioritized over more polar para-sulfonamide pyrazolyl benzenesulfonamides when intracellular target engagement is the primary experimental endpoint and active transporter expression is low in the cell line of interest.

Long-Duration In Vivo Efficacy Models Requiring Improved Metabolic Stability

In rodent models of inflammation (e.g., carrageenan-induced paw edema or collagen-induced arthritis) where sustained compound exposure over 12–24 hours is needed, the ortho-OCF₃ group provides a 2- to 3-fold reduction in intrinsic clearance compared to ortho-CH₃ or ortho-Cl benzenesulfonamide analogs [1]. Researchers planning once-daily oral dosing regimens should select this compound over non-fluorinated ortho-substituted analogs to maintain plasma concentrations above the IC₅₀ value throughout the dosing interval [2].

Chemoproteomics and Affinity-Based Chemical Biology Probe Development

The C4-sulfonamide connectivity offers a unique vector for linker attachment in chemical proteomics experiments (e.g., affinity pull-down or photoaffinity labeling) compared to 1,5-diarylpyrazole COX-2 inhibitors. The oxan-4-yl N1 substituent provides a saturated, non-planar exit vector that minimizes non-specific hydrophobic binding to serum proteins, while the ortho-OCF₃ group can serve as a ¹⁹F NMR reporter for binding assays [1]. This compound is therefore the recommended starting point for designing trifunctional probes (bioorthogonal handle + photoreactive group + reporter) targeting the pyrazolyl benzenesulfonamide interactome [2].

Quote Request

Request a Quote for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.